4,6-Dimethoxy-2-phenylquinoline
CAS No.: 22680-65-5
Cat. No.: VC21326615
Molecular Formula: C17H15NO2
Molecular Weight: 265.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22680-65-5 |
---|---|
Molecular Formula | C17H15NO2 |
Molecular Weight | 265.31 g/mol |
IUPAC Name | 4,6-dimethoxy-2-phenylquinoline |
Standard InChI | InChI=1S/C17H15NO2/c1-19-13-8-9-15-14(10-13)17(20-2)11-16(18-15)12-6-4-3-5-7-12/h3-11H,1-2H3 |
Standard InChI Key | FOPOJTZHLOWKRN-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)N=C(C=C2OC)C3=CC=CC=C3 |
Canonical SMILES | COC1=CC2=C(C=C1)N=C(C=C2OC)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structure
4,6-Dimethoxy-2-phenylquinoline belongs to the quinoline family, a class of heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The specific substitution pattern of this compound includes methoxy groups at the 4 and 6 positions of the quinoline core and a phenyl group at position 2, creating a unique molecular architecture with distinct chemical and physical properties.
Basic Information
4,6-Dimethoxy-2-phenylquinoline is identified by several key parameters that define its chemical identity. The compound is registered with CAS number 22680-65-5 and possesses the molecular formula C17H15NO2, indicating its composition of 17 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight of this compound is 265.31 g/mol, with an exact mass of 265.110278721 g/mol as determined by high-resolution mass spectrometry . Its structure can be uniquely identified using the InChI notation: InChI=1S/C17H15NO2/c1-19-13-8-9-15-14(10-13)17(20-2)11-16(18-15)12-6-4-3-5-7-12/h3-11H,1-2H3 . For more concise identification purposes, the compound is assigned the InChIKey FOPOJTZHLOWKRN-UHFFFAOYSA-N, which serves as a fixed-length identifier that can be used for database searches and cross-referencing .
Synonyms and Alternative Names
This chemical is known by several alternative names in scientific literature and commercial contexts:
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Quinoline, 4,6-dimethoxy-2-phenyl- (systematic name)
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4,6-Dimethoxy-2-phenyl-chinolin
These various nomenclatures reflect the different naming conventions used across chemical databases, research publications, and commercial catalogs, although they all refer to the same molecular entity.
Physical and Chemical Properties
4,6-Dimethoxy-2-phenylquinoline exhibits distinctive physical and chemical properties that influence its behavior in various conditions and applications. Understanding these properties is crucial for predicting its reactivity, stability, and potential uses in chemical synthesis and pharmaceutical development.
Physical Properties
The physical characteristics of 4,6-Dimethoxy-2-phenylquinoline have been well-documented through experimental determinations and computational predictions. This compound exists as a solid at room temperature with a density of approximately 1.153 g/cm³ . It has a relatively high boiling point of 399.4°C, indicating strong intermolecular forces that require significant thermal energy to overcome . The flash point is reported to be 144.8°C, which is an important safety parameter for handling and storage considerations . The refractive index of 4,6-Dimethoxy-2-phenylquinoline is 1.613, providing information about its optical properties . At standard conditions (25°C), the compound exhibits a very low vapor pressure of 3.15E-06 mmHg, suggesting minimal volatility and limited tendency to evaporate at room temperature .
Chemical Properties
Property | Value | Unit |
---|---|---|
Molecular Weight | 265.31 | g/mol |
Exact Mass | 265.110278721 | g/mol |
Density | 1.153 | g/cm³ |
Boiling Point | 399.4 | °C |
Flash Point | 144.8 | °C |
Refractive Index | 1.613 | - |
Vapor Pressure (25°C) | 3.15E-06 | mmHg |
PSA | 31.35 | Ų |
XLogP3 | 3.919 | - |
Synthesis Methods
The synthesis of 4,6-Dimethoxy-2-phenylquinoline can be achieved through various synthetic routes, with different approaches offering advantages depending on the available starting materials, desired scale, and specific structural requirements. The literature describes several methodologies for preparing this compound and its related derivatives.
Standard Synthetic Approaches
While the search results don't provide complete synthesis details specifically for 4,6-Dimethoxy-2-phenylquinoline, they do offer insights into the preparation of related 2-phenylquinoline derivatives. One approach mentioned involves the alkylation of mono- and dimethoxy-2-(4-propoxyphenyl)quinolin-4-ol scaffolds, which yields various substituted quinolines with moderate efficiency (yields ranging from 25% to 51%) . This method demonstrates that N-alkylation can be prevented by the presence of a bulky phenyl ring at the C-2 position, which is relevant for the synthesis of compounds like 4,6-Dimethoxy-2-phenylquinoline .
Alternative Synthetic Routes
Another synthetic pathway described in the literature involves a multi-step process starting with the reaction of acrylate compounds with substituted anilines. For example, the preparation of 5,8-dimethoxyquinoline derivatives begins with the reaction of an acrylate with 2,5-dimethoxyaniline in the presence of catalytic p-TsOH in dry benzene, forming an aminoacrylate intermediate . This intermediate is subsequently heated in a mixture of diphenyl and diphenyl oxide (Dowtherm A) at 240°C to yield the dimethoxyquinoline scaffold . While this specific example describes the synthesis of 5,8-dimethoxy derivatives rather than 4,6-dimethoxy compounds, it illustrates the general principles that could be adapted for the synthesis of 4,6-Dimethoxy-2-phenylquinoline.
Cyclization-Based Synthesis
A third synthetic approach mentioned involves a Friedel-Crafts acylation followed by cyclization. This method begins with the reaction of an appropriately substituted benzoyl chloride with a substituted aniline to form an intermediate compound . This intermediate undergoes Friedel-Crafts acylation with acetyl chloride and SnCl₄ in dry CH₂Cl₂, followed by cyclization in the presence of t-BuOK in t-BuOH to yield the quinoline core structure . This approach could potentially be modified for the preparation of 4,6-Dimethoxy-2-phenylquinoline by selecting appropriately substituted starting materials.
Applications and Research Significance
4,6-Dimethoxy-2-phenylquinoline has garnered attention in scientific research for its potential applications across various fields, particularly in pharmaceutical development and as a chemical intermediate in the synthesis of more complex molecules.
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